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molecular formula C14H12N2OS B8774062 4-(Benzo[d]thiazol-2-ylmethoxy)aniline

4-(Benzo[d]thiazol-2-ylmethoxy)aniline

Cat. No. B8774062
M. Wt: 256.32 g/mol
InChI Key: KCWSMMWAHNAHFA-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

0.09 ml of triethylamine and 0.06 ml of propionyl chloride were added to a solution of 149.1 mg of 4-(benzothiazol-2-ylmethoxy)aniline [prepared as described in step (a) above] in 6 ml of methylene chloride cooled in an ice-water bath, and the resulting mixture was stirred at the same temperature for 3 hours. At the end of this time, water was added to the reaction mixture and the resulting mixture was extracted with methylene chloride. The extract was washed with water, dried over anhydrous sodium sulfate and the solvent was then removed under reduced pressure. The resulting residue was purified by column chromatography through silica gel using a 1:2 by volume mixture of hexane and ethyl acetate to give 165.5 mg of the title compound (yield 91%) as a solid having a melting point of 182° C.
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
149.1 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8](Cl)(=[O:11])[CH2:9][CH3:10].[S:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:14]1[CH2:22][O:23][C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1.O>C(Cl)Cl>[S:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:14]1[CH2:22][O:23][C:24]1[CH:30]=[CH:29][C:27]([NH:28][C:8](=[O:11])[CH2:9][CH3:10])=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
0.09 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.06 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
149.1 mg
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)COC2=CC=C(N)C=C2
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography through silica gel using a 1:2
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)COC2=CC=C(C=C2)NC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 165.5 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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